molecular formula C7H9N3 B151196 2-(2-methyl-1H-imidazol-1-yl)propanenitrile CAS No. 139958-54-6

2-(2-methyl-1H-imidazol-1-yl)propanenitrile

Cat. No.: B151196
CAS No.: 139958-54-6
M. Wt: 135.17 g/mol
InChI Key: ICQLQVWXFUWFRI-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)propanenitrile is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-1H-imidazol-1-yl)propanenitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of strong bases and specific catalysts is common to facilitate the nucleophilic substitution reactions required for the formation of the cyanoethyl group .

Chemical Reactions Analysis

Types of Reactions: 2-(2-methyl-1H-imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • 1-Cyanoethyl-2-ethyl-4-methyl-imidazole
  • 2-Ethyl-4-methylimidazole
  • 3-(Imidazole-4-yl)propionic acid

Comparison: 2-(2-methyl-1H-imidazol-1-yl)propanenitrile is unique due to the presence of both a cyanoethyl group and a methyl group on the imidazole ring.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6(5-8)10-4-3-9-7(10)2/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQLQVWXFUWFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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